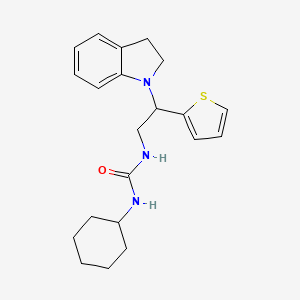

1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3OS/c25-21(23-17-8-2-1-3-9-17)22-15-19(20-11-6-14-26-20)24-13-12-16-7-4-5-10-18(16)24/h4-7,10-11,14,17,19H,1-3,8-9,12-13,15H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFZWPMBRBGQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common method includes:

Formation of the Intermediate: The initial step involves the reaction of cyclohexyl isocyanate with an appropriate indole derivative to form an intermediate.

Coupling Reaction: The intermediate is then reacted with a thiophene derivative under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Material Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an anti-cancer or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylurea Derivatives (e.g., Gliclazide)

Gliclazide (1-cyclohexyl-3-[[4-[2-[(3,5-dichloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea) shares the cyclohexyl-urea backbone with the target compound but incorporates a sulfonyl linker and a dichloromethoxybenzoyl group (Table 1). This structural divergence results in distinct pharmacological profiles:

- Mechanism : Gliclazide acts as an ATP-sensitive potassium channel blocker, stimulating insulin secretion in pancreatic β-cells. The sulfonyl group is critical for this activity .

- Solubility : The indoline-thiophene substituents in the target compound may reduce aqueous solubility compared to gliclazide’s polar sulfonyl group, impacting bioavailability .

Thiophene-Containing Dopamine Agonists (e.g., Rotigotine Analogs)

Rotigotine-related compounds, such as (S)-6-{Bis[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride (Related Compound G), feature thiophene rings but lack urea functionality (Table 1). Key differences include:

- Therapeutic Class : Rotigotine analogs are dopamine agonists used in Parkinson’s disease, whereas the target compound’s urea group suggests enzyme inhibition.

- Structural Impact : The absence of urea in Rotigotine analogs limits direct comparison, but shared thiophene motifs imply similar metabolic stability and resistance to oxidative degradation .

Tetrahydrobenzo[b]thiophene-Urea Hybrids

Compounds like 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) from highlight the role of fused thiophene systems (Table 1):

- In contrast, the target compound’s indoline group may favor interactions with hydrophobic residues .

Data Table: Structural and Functional Comparison

*Calculated based on structural formula.

Research Findings and Implications

- Synthetic Challenges : The target compound’s indoline-thiophene-urea structure may pose synthetic hurdles, such as regioselective alkylation of the indoline nitrogen, compared to simpler sulfonylureas .

- Pharmacokinetics : Thiophene rings generally improve metabolic stability over benzene, but the indoline group’s lipophilicity may necessitate formulation optimization for oral delivery .

- Target Specificity : Unlike gliclazide’s well-defined pancreatic β-cell action, the target compound’s indoline moiety could broaden its applicability to central nervous system targets, pending further study .

Biological Activity

1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

- Cyclohexyl Group : Contributes to lipophilicity and potential interactions with biological membranes.

- Indolin and Thiophene Moieties : These heterocycles may enhance biological activity through various mechanisms, including receptor binding and enzyme inhibition.

Molecular Formula

The molecular formula for 1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is .

Anticancer Activity

Recent studies have indicated that compounds similar to 1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea exhibit significant anticancer properties. For instance, derivatives with indole structures have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Apoptosis induction via caspase activation |

| Compound B | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |

| 1-Cyclohexyl... | A549 | TBD | TBD |

Case Study : In a study involving indole-based compounds, it was found that they could significantly inhibit cell proliferation and induce apoptosis in MCF-7 breast cancer cells by increasing caspase-3/7 activity. This suggests that the structural components of 1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea may similarly contribute to anticancer effects through apoptosis pathways.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored, particularly against Gram-positive and Gram-negative bacteria.

| Bacteria | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 4 (Ciprofloxacin) |

| Escherichia coli | 64 | 8 (Ampicillin) |

Research indicates that modifications in the thiophene ring can enhance antimicrobial potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The urea moiety may interact with specific enzymes involved in cancer cell proliferation.

- Receptor Binding : The indole structure could facilitate binding to various receptors, impacting signaling pathways related to cell survival and growth.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis has been observed in similar compounds.

Recent Studies

A comprehensive review on N-containing heterocycles highlighted that derivatives based on indole and thiophene structures possess diverse biological activities, including anticancer and antimicrobial effects. The following are key findings:

- In Vivo Studies : Animal models demonstrated significant tumor reduction when treated with similar indole-based compounds.

- In Vitro Studies : Cell line assays showed that these compounds effectively inhibited growth across multiple cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.